

# In-Depth Technical Guide to 3-Furaldehyde (CAS 498-60-2)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and safety information for **3-Furaldehyde** (CAS 498-60-2). The information is presented to support research, development, and quality control activities involving this compound.

# **Chemical and Physical Properties**

**3-Furaldehyde**, also known as 3-Furancarboxaldehyde, is a heterocyclic aldehyde consisting of a furan ring substituted with a formyl group at the 3-position.[1] It is a colorless to light yellow or brown liquid at room temperature.[2][3] The compound is noted for being sensitive to air and light.[1][4] It is utilized as a building block in the synthesis of various organic compounds, including the neoclerodane diterpene Salvinorin A, and finds applications in the pharmaceutical and flavor industries.[5][6]

Table 1: Physicochemical Properties of **3-Furaldehyde** 



Property	Value	Reference(s)
CAS Number	498-60-2	[7]
Molecular Formula	C5H4O2	[2]
Molecular Weight	96.08 g/mol	[2]
Appearance	Colorless to light yellow/brown liquid	[2][3]
Boiling Point	144 °C @ 732 mmHg	[1][8]
Density	1.111 g/mL @ 25 °C	[1][8]
Refractive Index (n <sup>20</sup> /D)	1.493	[1][8]
Flash Point	48 °C (118.4 °F)	[9]
Vapor Pressure	4.88 - 5.33 mmHg @ 25 °C	[3][10]
Solubility	Soluble in water, alcohol, ether, benzene, chloroform, DMSO	[1][2][4]

# **Spectroscopic Identification**

Spectroscopic analysis is crucial for the unambiguous identification and quality assessment of **3-Furaldehyde**. Below are the characteristic data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>1</sup>H NMR Spectral Data for **3-Furaldehyde** (Solvent: CDCl<sub>3</sub>)



Chemical Shift (δ, ppm)	Multiplicity	Assignment
9.91	Singlet	H-6 (Aldehyde)
8.12	Singlet	H-2
7.47	Triplet	H-5
6.77	Doublet of Doublets	H-4

Note: Peak assignments are based on typical furan chemical shifts and may vary slightly based on solvent and experimental conditions.

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: <sup>13</sup>C NMR Spectral Data for **3-Furaldehyde** (Solvent: CDCl<sub>3</sub>)

| Chemical Shift ( $\delta$ , ppm) | Assignment | |---|---| | 184.5 | C-6 (Aldehyde Carbonyl) | | 150.2 | C-2 | | 145.1 | C-5 | | 125.8 | C-3 | | 110.1 | C-4 |

Note: Peak assignments are based on typical furan chemical shifts and may vary slightly based on solvent and experimental conditions.

### Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for **3-Furaldehyde** (Neat Liquid)



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3125	Medium	Aromatic C-H Stretch
2830, 2740	Medium	Aldehyde C-H Stretch (Fermi doublet)
1685	Strong	C=O Carbonyl Stretch (Conjugated Aldehyde)
1580, 1505	Medium-Strong	C=C Aromatic Ring Stretch
1150	Strong	C-O-C Stretch (in-ring)
875	Strong	C-H Out-of-plane Bend (Furan Ring)

### Mass Spectrometry (MS)

Table 5: Major Fragments in the Electron Ionization (EI) Mass Spectrum of **3-Furaldehyde** 

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
96	100	[M] <sup>+</sup> (Molecular Ion)
95	95	[M-H]+
67	20	[M-CHO]+
39	55	[C₃H₃]+
38	25	[C <sub>3</sub> H <sub>2</sub> ]+

# **Experimental Protocols**

Detailed and standardized experimental procedures are essential for obtaining high-quality, reproducible analytical data.

# Protocol for <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy



- Sample Preparation: Accurately weigh 10-20 mg of 3-Furaldehyde for <sup>1</sup>H NMR (or 50-100 mg for <sup>13</sup>C NMR) into a clean, dry vial.[3]
- Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3]
   Ensure the sample is fully dissolved. Gentle vortexing may be applied.
- Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.[11]
- Capping and Labeling: Cap the NMR tube securely and label it clearly.
- Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard instrument tuning, locking, and shimming procedures to optimize the magnetic field homogeneity.
- Data Acquisition: Acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). For <sup>13</sup>C NMR, a sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
- Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum using the residual solvent peak (CDCl<sub>3</sub>: δ 7.26 ppm for <sup>1</sup>H, δ 77.16 ppm for <sup>13</sup>C).

# **Protocol for Infrared (IR) Spectroscopy**

- Equipment: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[5]
- Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO<sub>2</sub> and water vapor.
- Sample Application: Place one drop of neat 3-Furaldehyde liquid onto the surface of one salt plate.[10]
- Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Ensure no air bubbles are trapped.[12]



- Data Acquisition: Mount the sandwiched plates in the spectrometer's sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Cleaning: After analysis, promptly disassemble the plates and clean them thoroughly with a
  dry, volatile solvent (e.g., acetone or isopropanol), then return them to a desiccator for
  storage.[10]

# Protocol for Electron Ionization Mass Spectrometry (El-MS)

- Sample Introduction: Introduce a small quantity of 3-Furaldehyde into the mass spectrometer. For volatile liquids, this is typically done via a gas chromatography (GC-MS) system or a direct insertion probe.[13]
- Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7][14] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]+) and inducing fragmentation.
- Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a
  mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their massto-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z.
   The spectrum is analyzed by identifying the molecular ion peak and interpreting the fragmentation pattern to confirm the structure.

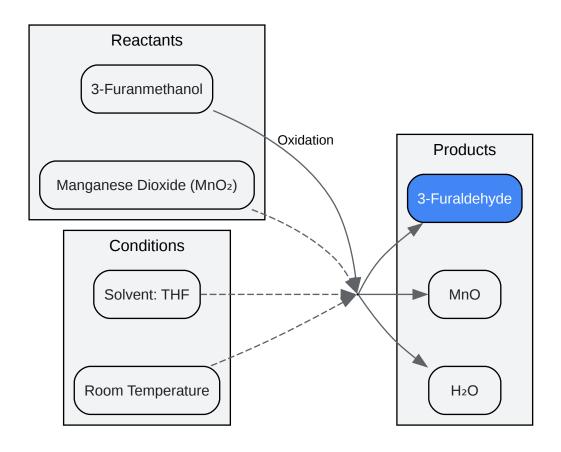
### Synthesis and Reactivity

A common laboratory synthesis of **3-Furaldehyde** involves the oxidation of the corresponding alcohol.

### **Synthesis from 3-Furanmethanol**



A widely used method for preparing **3-Furaldehyde** is the oxidation of 3-Furanmethanol.[2] This reaction typically employs manganese dioxide (MnO<sub>2</sub>) as a mild oxidizing agent in a suitable organic solvent like tetrahydrofuran (THF). The reaction proceeds at room temperature, and the solid MnO<sub>2</sub> can be easily removed by filtration upon completion.[2]



Click to download full resolution via product page

Synthesis of **3-Furaldehyde** via Oxidation.

### Reactivity

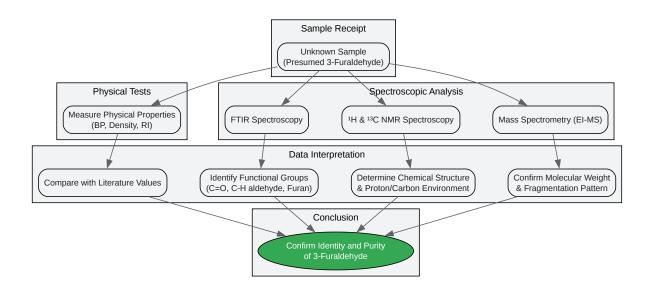
- Photochemistry: Under UV light, **3-Furaldehyde** can undergo photoisomerization and photolysis, which may lead to decarbonylation to produce furan and other products.[3]
- Condensation Reactions: As a typical aldehyde, it undergoes condensation reactions. For example, it reacts with 2-hydrazino-pyridine to yield N-furan-3-ylmethylene-N'-pyridin-2-ylhydrazine.[2]



Oxidation: It is reported to be more resistant to auto-oxidation compared to its isomer, 2-furaldehyde.[10]

# **Analytical Workflow**

The logical workflow for the identification and characterization of a **3-Furaldehyde** sample integrates multiple analytical techniques.



Click to download full resolution via product page

Logical workflow for the identification of **3-Furaldehyde**.

# **Safety and Handling**

**3-Furaldehyde** is a flammable liquid and vapor.[9][11] It is classified as toxic if swallowed and causes skin and serious eye irritation.[11][13] It may also cause respiratory irritation.[11]



- Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames.[11]
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[9]
- Storage: Store in a cool, tightly closed container in a dry and well-ventilated place.[8] Recommended storage temperature is 2-8°C.[8] The compound is air and light sensitive and should be stored accordingly.[4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 3-Furaldehyde(498-60-2) 1H NMR spectrum [chemicalbook.com]
- 2. sites.bu.edu [sites.bu.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Infrared spectroscopy Wikipedia [en.wikipedia.org]
- 6. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 7. Electron Ionization Creative Proteomics [creative-proteomics.com]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. youtube.com [youtube.com]
- 13. Electron ionization Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]



To cite this document: BenchChem. [In-Depth Technical Guide to 3-Furaldehyde (CAS 498-60-2)]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b129913#3-furaldehyde-cas-number-498-60-2-identification]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com